3-Phenyl-1H-pyrazole-5-carboxamide
Overview
Description
3-Phenyl-1H-pyrazole-5-carboxamide is a chemical compound that has been studied for its various biological activities . It is a derivative of pyrazole, a five-membered heterocyclic compound that is considered a pharmacologically important active scaffold . Pyrazole derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties .
Synthesis Analysis
The synthesis of 3-Phenyl-1H-pyrazole-5-carboxamide and its derivatives involves various methods. One study reported the design and synthesis of a series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides for their biological activities on glucose-stimulated insulin secretion (GSIS) . Another study discussed the synthesis of pyrazole carboxylic acid derivatives and their biological applications .Molecular Structure Analysis
The molecular structure of 3-Phenyl-1H-pyrazole-5-carboxamide can be analyzed using various techniques such as ¹H NMR, mass spectrometry, and elemental analysis . The binding mode of a similar compound, 5-phenyl-1H-pyrazole-3-carboxamide, with Factor XIa (FXIa) was studied, and it was found that the 2-methylcyclopropanecarboxamide group of the compound makes 2 direct hydrogen bonds with Tyr58B and Thr35 in the FXIa backbone .Scientific Research Applications
Application in Biological and Environmental Sampling
3-Phenyl-1H-pyrazole-5-carboxamide derivatives have been utilized in the development of selective sensors for biological and environmental applications. For instance, a study by Zamani et al. (2009) focused on creating a Cr3+ ion-selective electrode using 5-amino-1-phenyl-1H-pyrazole-4-carboxamide as a carrier. This sensor showed a good selectivity for Cr3+ over other cations and was effectively used for determining Cr3+ in biological samples and wastewater (Zamani et al., 2009).
Anticancer Applications
Compounds derived from 3-Phenyl-1H-pyrazole-5-carboxamide have shown promise in anticancer research. Lu et al. (2014) synthesized novel 1H-pyrazole-3-carboxamide derivatives and explored their antiproliferative effects on cancer cells, including studies on DNA-binding interactions. Their findings suggested potential antitumor mechanisms, making these derivatives interesting candidates for cancer therapy research (Lu et al., 2014).
Pesticidal and Fungicidal Potential
Another significant application is in the field of agriculture, particularly in the development of fungicidal and insecticidal agents. Huang et al. (2017) designed and synthesized 1H-pyrazole-5-carboxamide compounds containing phenyl thiazole moieties, which demonstrated potent fungicidal and insecticidal activities. These findings highlight the potential of 3-Phenyl-1H-pyrazole-5-carboxamide derivatives in the development of new pesticides (Huang et al., 2017).
Antibacterial Applications
Research has also explored the antibacterial properties of 3-Phenyl-1H-pyrazole-5-carboxamide derivatives. For instance, Pitucha et al. (2011) synthesized N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives and evaluated their antimicrobial potential. They found that certain derivatives exhibited significant activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting their potential in antibacterial therapy (Pitucha et al., 2011).
Anti-Inflammatory Applications
The anti-inflammatory properties of 3-Phenyl-1H-pyrazole-5-carboxamide derivatives have been investigated as well. A study by Nagarapu et al. (2011) involved the synthesis of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives and their evaluation for anti-inflammatory activities. These compounds showed potent anti-inflammatory effects in vivo, using a carrageenan-induced rat paw edema model, suggesting their potential therapeutic value in anti-inflammatory treatments (Nagarapu et al., 2011).
Fluorescent Sensor for Anion Detection
3-Phenyl-1H-pyrazole-5-carboxamide derivatives have also been used in the development of fluorescent sensors. Yang et al. (2011) created a pyrazole-based fluorescent sensor for detecting fluoride anions. This sensor showed high selectivity and sensitivity for fluoride over other anions, making it a useful tool for environmental and analytical applications (Yang et al., 2011).
Future Directions
The future directions for the study of 3-Phenyl-1H-pyrazole-5-carboxamide could involve further evaluation of its biological activities and potential therapeutic applications. For instance, a series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides was designed and evaluated for their biological activities on glucose-stimulated insulin secretion (GSIS), suggesting potential applications in the treatment of diabetes . Additionally, the development of 5-phenyl-1H-pyrazole-3-carboxamide derivatives as potent Factor XIa inhibitors suggests potential applications in the treatment of thrombosis .
properties
IUPAC Name |
3-phenyl-1H-pyrazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)9-6-8(12-13-9)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBLHZAESSFKBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1H-pyrazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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